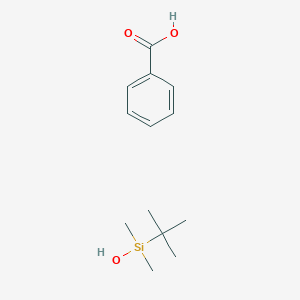
Benzoic acid;tert-butyl-hydroxy-dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;tert-butyl-hydroxy-dimethylsilane is an organic compound that combines the properties of benzoic acid and tert-butyl-hydroxy-dimethylsilane Benzoic acid is a simple aromatic carboxylic acid, while tert-butyl-hydroxy-dimethylsilane is a silane compound with tert-butyl and hydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;tert-butyl-hydroxy-dimethylsilane can be achieved through several methods. One common approach involves the reaction of benzoic acid with tert-butyl-dimethylsilanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;tert-butyl-hydroxy-dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy or silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce hydroxy or silane derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid;tert-butyl-hydroxy-dimethylsilane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl and hydroxy groups into aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzoic acid;tert-butyl-hydroxy-dimethylsilane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the hydroxy group can form hydrogen bonds with other molecules, while the tert-butyl group can provide steric hindrance, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
tert-Butyl-dimethylsilane: A silane compound with tert-butyl and dimethyl groups, used in organic synthesis.
4-tert-Butylbenzoic acid: A derivative of benzoic acid with a tert-butyl group, used as an intermediate in chemical synthesis.
Uniqueness
Benzoic acid;tert-butyl-hydroxy-dimethylsilane is unique due to the combination of benzoic acid and tert-butyl-hydroxy-dimethylsilane moieties. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
75732-41-1 |
|---|---|
Fórmula molecular |
C13H22O3Si |
Peso molecular |
254.40 g/mol |
Nombre IUPAC |
benzoic acid;tert-butyl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C7H6O2.C6H16OSi/c8-7(9)6-4-2-1-3-5-6;1-6(2,3)8(4,5)7/h1-5H,(H,8,9);7H,1-5H3 |
Clave InChI |
NTYGYRZLBJEAMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
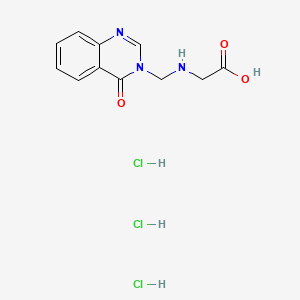
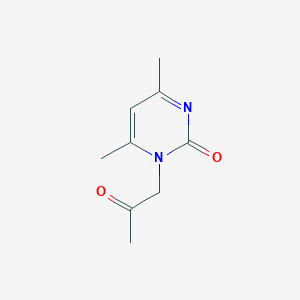
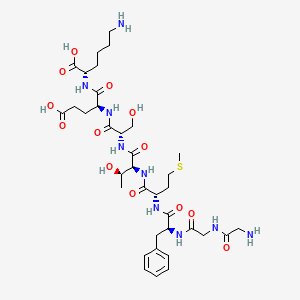
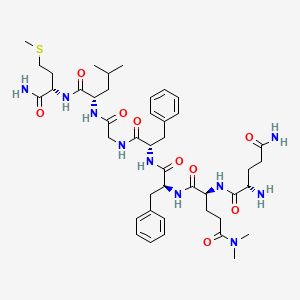
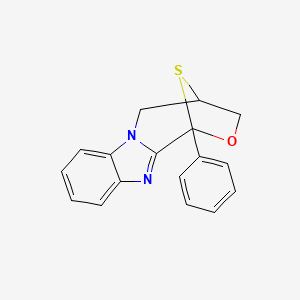
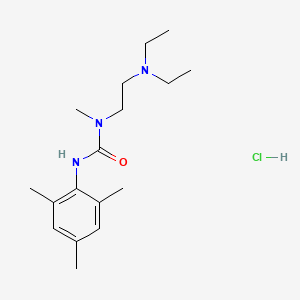
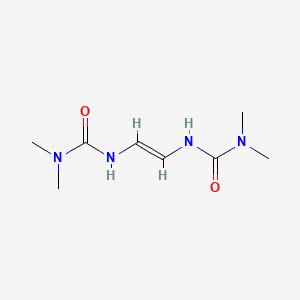
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)
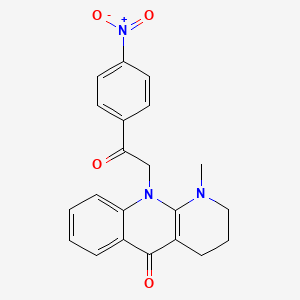

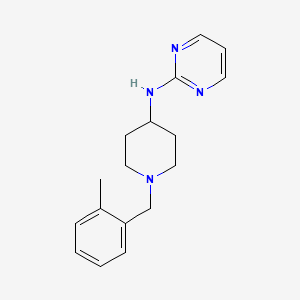
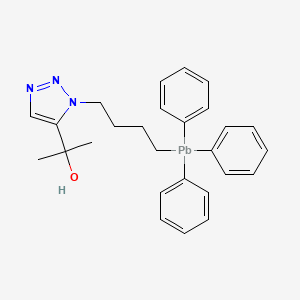
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
